(E)-3-(4-(dimethylamino)phenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile hydrobromide
Description
This compound belongs to a class of acrylonitrile derivatives characterized by a thiazole core substituted with a 4-methoxyphenyl group and an acrylonitrile moiety bearing a 4-dimethylaminophenyl substituent. The hydrobromide salt enhances its stability and solubility in polar solvents. Key spectral features include:
- IR: Strong absorption at ~2,190–2,214 cm⁻¹ (C≡N stretch) and ~1,720 cm⁻¹ (C=O stretch, if present) .
- ¹H-NMR: Signals for dimethylamino protons (δ ~3.28 ppm), methoxy groups (δ ~3.76 ppm), and aromatic protons (δ 6.6–8.5 ppm) .
- MS: Dominant fragments corresponding to the loss of HBr (e.g., m/z 367 for compound 22 in ) .
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS.BrH/c1-24(2)18-8-4-15(5-9-18)12-17(13-22)21-23-20(14-26-21)16-6-10-19(25-3)11-7-16;/h4-12,14H,1-3H3;1H/b17-12+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCSGUOLTMCLEB-KCUXUEJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(dimethylamino)phenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile hydrobromide typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-(4-methoxyphenyl)thiazol-2-ylacetonitrile under basic conditions to form the desired acrylonitrile derivative. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(dimethylamino)phenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(E)-3-(4-(dimethylamino)phenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-(dimethylamino)phenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility : The thiazole-acrylonitrile scaffold allows modular substitution, enabling tuning for specific applications (e.g., antimicrobial agents, sensors) .
- Hydrobromide Salt Advantage : Enhances crystallinity and bioavailability compared to neutral analogs .
- Limitations : Halogenated derivatives (e.g., compound 25 in ) exhibit lower solubility, restricting in vivo applications .
Biological Activity
(E)-3-(4-(dimethylamino)phenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a thiazole ring, a methoxyphenyl group, and a dimethylaminophenyl moiety, which contribute to its biological activity. The molecular formula can be summarized as follows:
- Molecular Formula : C20H22N2OS
- Molecular Weight : 350.47 g/mol
Research indicates that compounds with similar structural motifs often exhibit various mechanisms of action, including:
- Inhibition of Enzyme Activity : Compounds containing thiazole rings have been shown to inhibit certain enzymes involved in cancer cell proliferation.
- Antiviral Activity : Some derivatives exhibit activity against viral infections by disrupting viral replication processes.
- Cytotoxic Effects : The presence of the dimethylamino group can enhance the cytotoxic effects against certain cancer cell lines.
Anticancer Activity
A study demonstrated that related thiazole compounds showed significant anticancer activity against various cell lines. The IC50 values for these compounds ranged from 0.1 µM to 10 µM, indicating potent activity. The structure–activity relationship (SAR) analysis suggested that modifications on the phenyl and thiazole rings could enhance or diminish this activity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.14 | MCF-7 (Breast Cancer) |
| Compound B | 0.62 | HeLa (Cervical Cancer) |
| Compound C | 1.5 | A549 (Lung Cancer) |
Antiviral Activity
The antiviral potential has been explored in studies focusing on coronaviruses, where specific derivatives demonstrated inhibition of viral replication:
- IC50 against MERS-CoV : Compounds showed IC50 values as low as 0.09 µM, indicating strong antiviral properties.
- Cell Viability (CC50) : Most compounds exhibited CC50 values greater than 100 µM, suggesting low toxicity to uninfected cells.
Case Studies
-
Case Study on Anticancer Properties :
- A study involving various thiazole derivatives indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted therapy.
-
Case Study on Antiviral Efficacy :
- In vitro studies revealed that the compound effectively inhibited viral entry and replication in host cells, making it a candidate for further development as an antiviral agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
